(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
- Allylamine
Uniqueness
Compared to similar compounds, (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C27H26N2O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C27H26N2O4/c1-4-32-24-16-11-19(18-25(24)33-5-2)17-23-27(30)29(21-12-14-22(31-3)15-13-21)26(28-23)20-9-7-6-8-10-20/h6-18H,4-5H2,1-3H3/b23-17- |
InChI Key |
JMUDYKZKRHXRJA-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)OCC |
Origin of Product |
United States |
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